molecular formula C12H16O B12096862 Benzene, 1-(1-methylethoxy)-2-(1-propenyl)-

Benzene, 1-(1-methylethoxy)-2-(1-propenyl)-

Cat. No.: B12096862
M. Wt: 176.25 g/mol
InChI Key: MKFDNRRBDDXYFM-QPJJXVBHSA-N
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Description

Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 1-methylethoxy group and a 1-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as zeolites or other solid acids can be used to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the propenyl group to a propyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various synthetic pathways.

Biology

In biological research, this compound can be used to study the effects of aromatic hydrocarbons on biological systems. Its interactions with enzymes and cellular components can provide insights into metabolic pathways and toxicology.

Medicine

While not commonly used directly in medicine, derivatives of this compound may have potential pharmaceutical applications. Research into its analogs could lead to the development of new drugs with specific therapeutic effects.

Industry

In industry, Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The aromatic ring can participate in π-π interactions, while the alkyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-propenyl-: Similar structure but lacks the 1-methylethoxy group.

    Benzene, 1-methylethoxy-: Similar structure but lacks the 1-propenyl group.

    Toluene: Contains a methyl group instead of the 1-methylethoxy and 1-propenyl groups.

Uniqueness

Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- is unique due to the presence of both the 1-methylethoxy and 1-propenyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-propan-2-yloxy-2-[(E)-prop-1-enyl]benzene

InChI

InChI=1S/C12H16O/c1-4-7-11-8-5-6-9-12(11)13-10(2)3/h4-10H,1-3H3/b7-4+

InChI Key

MKFDNRRBDDXYFM-QPJJXVBHSA-N

Isomeric SMILES

C/C=C/C1=CC=CC=C1OC(C)C

Canonical SMILES

CC=CC1=CC=CC=C1OC(C)C

Origin of Product

United States

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